molecular formula C22H26F3N B13399009 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]- CAS No. 1622203-33-1

1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-

Cat. No.: B13399009
CAS No.: 1622203-33-1
M. Wt: 361.4 g/mol
InChI Key: DYEQMULKZQBEKD-UHFFFAOYSA-N
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Description

Historical Development and Discovery

Tetrahydro cinacalcet impurity emerged as a byproduct during the synthesis of cinacalcet, a first-in-class calcimimetic drug approved in 2004 for treating hyperparathyroidism. The impurity was first characterized in patent literature during optimization of cinacalcet’s hydrogenation process, where partial saturation of the naphthalene ring system occurred under specific catalytic conditions.

Key milestones include:

  • 2004 : Cinacalcet’s FDA approval highlighted the therapeutic potential of calcium-sensing receptor (CaSR) modulators, spurring interest in structural analogs.
  • 2010 : Detailed synthetic protocols for tetrahydro cinacalcet were published, revealing its formation via Raney nickel-catalyzed hydrogenation of cinacalcet at 75–80°C under 12–15 kg/cm² pressure.
  • 2023 : Commercial availability of the hydrochloride salt (CAS 1229225-43-7) facilitated standardized research on its pharmacological properties.

Structural Relationship to Cinacalcet

Tetrahydro cinacalcet impurity shares a core structure with cinacalcet but features a saturated bicyclic system (Table 1).

Table 1: Structural Comparison

Feature Cinacalcet Tetrahydro Cinacalcet Impurity
Parent structure

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h4-5,7,10-11,13,15-16,26H,2-3,6,8-9,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEQMULKZQBEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118472
Record name 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622203-33-1
Record name 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622203-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Naphthalene Core

Starting Material: Naphthalene or substituted derivatives such as 1-chloromethylnaphthalene.

Method:

  • Chloromethylation of Naphthalene:
    Naphthalene is reacted with formaldehyde and hydrochloric acid under Friedel-Crafts conditions to produce 1-chloromethylnaphthalene.
    • Reaction Conditions:
      • Reagents: Formaldehyde, hydrochloric acid, catalyst (e.g., zinc chloride).
      • Temperature: Reflux.
      • Yield: Typically high, around 85-90%.

Reference:

  • The process is detailed in organic synthesis literature, with a known procedure involving formaldehyde and hydrochloric acid to generate chloromethyl derivatives (see).

Formation of the Naphthalenemethanamine Intermediate

Method:

  • Reaction of 1-chloromethylnaphthalene with Amines:
    • Nucleophilic substitution with ammonia or primary amines under controlled conditions yields naphthalenemethanamine derivatives.
    • Reaction Conditions:
      • Solvent: Toluene or other non-polar solvents.
      • Temperature: 20-80°C.
      • Catalysts: Phase transfer catalysts such as tetra-n-butylammonium bromide to facilitate nucleophilic substitution.
      • Reagents: N-methylformamide or methylamine derivatives to introduce methyl groups at the amino position.

Research Data:

  • Similar processes used for preparing N-methyl-1-naphthalenemethanamine involve reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a strong base and phase transfer catalyst, yielding high purity intermediates after distillation and purification steps.

Note:

  • The methylation at the amino group can be performed via reductive amination or direct methylation using methylating agents like methyl iodide, depending on the desired substitution pattern.

Introduction of the Trifluoromethylphenyl Group

Method:

  • Coupling with Trifluoromethylphenyl Derivatives:
    • The trifluoromethylphenyl group is introduced via acylation or amide formation using 3-(trifluoromethyl)phenyl acyl chlorides or corresponding acids.
    • Reaction Conditions:
      • Reagents: 3-(Trifluoromethyl)phenyl acyl chloride or acid.
      • Catalysts: Base such as pyridine or triethylamine.
      • Solvent: Dichloromethane or toluene.
      • Temperature: Ambient to 50°C.

Research Data:

  • The synthesis of related compounds involves reacting the acid chloride with amines or amino derivatives, followed by purification through chromatography or recrystallization.

Methylation and Final Functionalization

Method:

  • Stereoselective Methylation:
    • The methyl group at the alpha-position of the amino group is introduced via reductive amination or methylation with methyl iodide or dimethyl sulfate, under controlled conditions to prevent over-alkylation.
    • Reaction Conditions:
      • Reagents: Methyl iodide, sodium cyanoborohydride, or other reducing agents.
      • Solvent: Methanol or ethanol.
      • Temperature: 0-25°C.

Purification:

  • The final compound is purified via acid-base extraction, high vacuum distillation, and chromatography to ensure pharmaceutical-grade purity.

Summary of the Preparation Process

Step Description Reagents Conditions Yield/Notes
1 Chloromethylation of naphthalene Formaldehyde, HCl, ZnCl₂ Reflux ~85-90%
2 Nucleophilic substitution with amines N-methylformamide, phase transfer catalyst 20-80°C High purity intermediates
3 Introduction of trifluoromethylphenyl group Acid chloride or acid derivative Ambient to 50°C Purification via chromatography
4 Methylation of amino group Methyl iodide, NaBH₃CN 0-25°C Controlled to prevent over-alkylation
5 Purification Acid/base extraction, distillation Vacuum distillation Pharmaceutical grade

Notes on Research Findings and Data Integration

  • The process described aligns with methods used in the synthesis of cinacalcet and related compounds, emphasizing cost-effectiveness, scalability, and purity.
  • Avoidance of costly reagents like naphthalene-1-carboxaldehyde and hydrogenation steps is a key feature of modern synthetic routes, as detailed in patent literature.
  • The use of phase transfer catalysis and mild bases enhances selectivity and reduces impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed on the trifluoromethylphenyl group, potentially converting it to a trifluoromethylcyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the structure and function of proteins and enzymes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, inducing conformational changes that modulate their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents CAS Number Molecular Weight Key References
Target Compound 5,6,7,8-Tetrahydro-1-naphthalenemethanamine α-Methyl; N-[3-(3-trifluoromethylphenyl)propyl] 364782-34-3 (HCl) 373.94 (free base)
(αR)-α-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine 1-Naphthalenemethanamine α-Methyl; N-(3-phenylpropyl) 253337-26-7 329.43
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine 5,6,7,8-Tetrahydro-2-naphthalenemethanamine α-Ethyl 878733-62-1 203.30
Cinacalcet Hydrochloride 1-Naphthalenemethanamine α-Methyl; N-[3-(3-trifluoromethylphenyl)propyl] 364782-34-3 393.87 (HCl)
N-(3-Chloropropyl)-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-2-naphthalenecarboxamide 5,6,7,8-Tetrahydro-2-naphthalenecarboxamide 3-Chloropropyl; 3,4-dichlorophenyl Not listed ~450 (estimated)

Key Observations :

  • Trifluoromethyl vs. Phenyl Groups : The target compound’s 3-trifluoromethylphenyl group enhances metabolic stability compared to the phenyl group in the analog (CAS 253337-26-7), which lacks halogenated substituents .
  • Tetrahydro vs.
  • Carboxamide Derivatives : Compounds like those in replace the methanamine group with a carboxamide, altering binding mechanisms from amine-mediated interactions to hydrogen bonding.

Physicochemical Properties

Property Target Compound (αR)-α-Methyl-N-(3-phenylpropyl) Analog Cinacalcet HCl
LogP (Predicted) 4.8 4.2 4.9
Solubility (Water) Low (<0.1 mg/mL) Moderate (0.5 mg/mL) Low (<0.1 mg/mL)
Melting Point 180–185°C (HCl) 120–125°C 185–190°C (HCl)
Chirality Racemic mixture Enantiomerically pure (αR) Enantiomerically pure (αR)

Key Differences :

  • The trifluoromethyl group increases hydrophobicity (higher LogP) compared to phenyl-substituted analogs.
  • Enantiomeric purity in Cinacalcet HCl enhances receptor specificity, whereas the racemic target compound may exhibit mixed activity .

Biological Activity

1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]- is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the modification of naphthalene derivatives with amine functionalities and the introduction of trifluoromethyl groups. The synthetic pathways often utilize various coupling reactions and functional group transformations to achieve the desired molecular structure.

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. For instance, derivatives similar to 1-naphthalenemethanamine have shown effectiveness against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. These compounds can inhibit biofilm formation and demonstrate lower toxicity to human cells compared to traditional antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Compounds

CompoundTarget OrganismMIC (µg/mL)Toxicity (Selectivity Factor)
Compound AMRSA0.5>20
Compound BE. faecalis1.0>25
Compound CE. faecium0.8>30

Cytotoxicity and Anti-Cancer Activity

In vitro studies have demonstrated that various naphthalene derivatives possess cytotoxic effects against cancer cell lines. The compound's IC50 values against human cancer cell lines have been reported to range from 1.1 µM to over 20 µM depending on the specific substitution patterns on the phenyl rings .

Table 2: Cytotoxicity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)
Compound DA5491.1
Compound ERKO6.5
Compound FMRC-5>20

The biological activity of these compounds may be attributed to their ability to interfere with cellular processes such as protein synthesis and cell wall integrity in bacteria. Additionally, their anti-cancer properties may involve the induction of apoptosis in malignant cells through various signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of trifluoromethyl-substituted naphthalene derivatives revealed that these compounds effectively inhibited biofilm formation in MRSA strains, outperforming traditional antibiotics in certain assays. The mechanism was linked to the disruption of bacterial cell membrane integrity.

Case Study 2: Anti-Cancer Evaluation

Another investigation assessed the anti-cancer potential of a series of naphthalene derivatives against A549 lung cancer cells. The study found that specific structural modifications enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing this compound, and how can purity be ensured?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including hydrogenation (to achieve the 5,6,7,8-tetrahydro-naphthalene core) and nucleophilic substitution for introducing the trifluoromethylphenylpropyl group. Key steps include:

  • Hydrogenation : Catalytic hydrogenation under controlled pressure (e.g., H₂/Pd-C) to saturate the naphthalene ring .
  • Amine Functionalization : Use of reductive amination or alkylation to introduce the α-methyl and propyl groups .
  • Purification : Column chromatography (silica gel, gradient elution) or crystallization for isolating enantiomers, as demonstrated in structurally similar naphthalenemethanamine derivatives .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1^1H NMR for confirming methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm); 13^{13}C NMR to resolve quaternary carbons in the trifluoromethylphenyl group .
  • IR : Identify C-F stretching (~1100–1250 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Mass Spectrometry : HRMS to distinguish molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethyl group in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the trifluoromethyl group with -CF₂H, -CH₃, or halogens (Cl, Br) to assess electronic and steric effects .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs, given the amine’s potential as a neurotransmitter analog) or enzyme inhibition studies .
  • Computational Modeling : Use DFT calculations to map electrostatic potentials and compare with experimental IC₅₀ values .
    • Data Interpretation : Correlate logP (lipophilicity) changes with membrane permeability using Caco-2 cell models .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Profiling : Use hepatic microsomes (human/rat) to identify metabolites causing discrepancies. LC-MS/MS can detect reactive intermediates (e.g., epoxides) .
  • Species-Specific Sensitivity : Compare cytotoxicity (e.g., IC₅₀ in HepG2 vs. primary rat hepatocytes) and correlate with CYP450 isoform expression .
  • Dose Escalation : Conduct subchronic in vivo studies (28-day OECD 407) with histopathology to validate in vitro findings .

Q. How can environmental persistence and degradation pathways be studied for this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate at varying pH (3–9) and temperatures (25–50°C) to assess stability. Monitor via LC-UV .
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; identify breakdown products via GC-MS .
  • Biodegradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge to estimate half-life in wastewater .

Key Challenges and Solutions

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, critical for pharmacological activity .
  • Fluorine NMR Sensitivity : Employ 19^{19}F NMR (δ ~-60 to -70 ppm for CF₃ groups) for unambiguous assignment .
  • Toxicity Data Gaps : Prioritize OECD-compliant assays (e.g., Ames test, micronucleus) to address regulatory requirements .

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